molecular formula C15H25NO4 B1403402 Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate CAS No. 1251022-90-8

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

カタログ番号: B1403402
CAS番号: 1251022-90-8
分子量: 283.36 g/mol
InChIキー: ZPPOQRXOWKVNJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-O-tert-butyl 2-O-ethyl 5-azaspiro[3.4]octane-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-15(10-11)7-6-8-16(15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPOQRXOWKVNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this novel spirocyclic compound, offering insights into the causality behind spectral features and outlining a robust methodology for spectral acquisition.

Introduction

Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate is a unique spirocyclic compound incorporating a cyclobutane ring fused to a pyrrolidine ring, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and an ethyl ester functionality on the cyclobutane ring. Spirocycles, particularly those containing small, strained rings like cyclobutane, are of increasing interest in medicinal chemistry due to their rigid three-dimensional structures, which can provide novel exit vectors for molecular design and lead to improved pharmacological properties.[1] The structural complexity and conformational rigidity of this molecule make NMR spectroscopy an indispensable tool for its characterization. This guide will provide a predictive analysis of its ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy.

The Foundation: Principles of ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[2] ¹H and ¹³C are the most commonly studied nuclei in organic chemistry. The key parameters obtained from NMR spectra—chemical shift (δ), signal integration, multiplicity (splitting), and coupling constants (J)—provide detailed information about the molecular structure.[2]

  • Chemical Shift (δ) : The position of a signal in an NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus.[3] Electronegative atoms and π-systems deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[4]

  • Integration : The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Multiplicity : The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring, non-equivalent nuclei. The n+1 rule is a common heuristic for predicting the multiplicity of a signal, where 'n' is the number of equivalent neighboring protons.[3]

  • Coupling Constant (J) : The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled nuclei.

The interpretation of the NMR spectra of ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate relies on understanding how its distinct structural motifs—the ethyl ester, the Boc-protected amine, the cyclobutane ring, and the pyrrolidine ring—influence these parameters.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate in a standard solvent like CDCl₃ would exhibit a series of signals corresponding to the different proton environments in the molecule. Due to the rigidity of the spirocyclic system, protons on the same carbon atom can be diastereotopic and thus have different chemical shifts.[5]

Table 1: Predicted ¹H NMR Data for Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-23.0 - 3.3Multiplet1H
H-3a, H-3b2.0 - 2.4Multiplets2H
H-4a, H-4b1.8 - 2.2Multiplets2H
H-6a, H-6b3.4 - 3.7Multiplets2H
H-7a, H-7b1.9 - 2.3Multiplets2H
H-8a, H-8b3.3 - 3.6Multiplets2H
Ethyl -CH₂-4.1 - 4.2Quartet2H~7.1
Ethyl -CH₃1.2 - 1.3Triplet3H~7.1
Boc -(CH₃)₃1.4 - 1.5Singlet9H
Analysis of Predicted ¹H NMR Spectrum
  • Ethyl Ester Group : The protons of the ethyl ester are expected to give rise to two characteristic signals: a quartet around 4.1-4.2 ppm for the methylene protons (-CH₂-) adjacent to the ester oxygen, and a triplet around 1.2-1.3 ppm for the terminal methyl protons (-CH₃).[6][7] The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons, both with a typical coupling constant of approximately 7.1 Hz.

  • Boc Protecting Group : The nine protons of the tert-butyl group of the Boc protector are chemically equivalent and shielded, resulting in a prominent singlet signal at approximately 1.4-1.5 ppm.[8]

  • Spirocyclic Framework :

    • Cyclobutane Ring : The protons on the cyclobutane ring (H-2, H-3, and H-4) are expected to resonate in the range of 1.8-3.3 ppm.[9][10] The methine proton at C-2 (H-2), being adjacent to the electron-withdrawing ester group, will be the most deshielded of the cyclobutane protons, likely appearing as a multiplet around 3.0-3.3 ppm. The methylene protons at C-3 and C-4 will appear as complex multiplets due to geminal and vicinal coupling with each other and with H-2. The restricted rotation in the ring system makes the geminal protons diastereotopic, leading to separate signals.[11]

    • Pyrrolidine Ring : The protons on the pyrrolidine ring (H-6, H-7, and H-8) will also show complex splitting patterns. The protons on the carbons adjacent to the nitrogen atom (C-6 and C-8) are expected to be deshielded and appear in the range of 3.3-3.7 ppm. The methylene protons at C-7 would be found further upfield, around 1.9-2.3 ppm. The hindered rotation around the N-Boc bond can sometimes lead to broadened signals or even the appearance of rotamers at low temperatures.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate

AssignmentPredicted Chemical Shift (δ, ppm)
C-245 - 50
C-325 - 30
C-430 - 35
C-5 (Spiro)60 - 65
C-645 - 50
C-725 - 30
C-845 - 50
Ester C=O170 - 175
Boc C=O154 - 156
Boc C(CH₃)₃79 - 81
Boc -(CH₃)₃28 - 29
Ethyl -CH₂-60 - 62
Ethyl -CH₃14 - 15
Analysis of Predicted ¹³C NMR Spectrum
  • Carbonyl Carbons : Two distinct signals are expected in the downfield region for the two carbonyl carbons. The ester carbonyl carbon is typically found around 170-175 ppm, while the carbamate carbonyl of the Boc group appears at a slightly higher field, around 154-156 ppm.[12]

  • Boc Group Carbons : In addition to the carbonyl, the Boc group will show a signal for the quaternary carbon at approximately 79-81 ppm and a signal for the three equivalent methyl carbons around 28-29 ppm.[13]

  • Ethyl Ester Carbons : The methylene carbon of the ethyl group will resonate around 60-62 ppm, and the methyl carbon will be found at a higher field, around 14-15 ppm.[14]

  • Spirocyclic Framework :

    • Spiro Carbon : The spiro carbon (C-5), being a quaternary carbon bonded to a nitrogen and four other carbons, is expected to have a chemical shift in the range of 60-65 ppm.

    • Cyclobutane Carbons : The carbons of the cyclobutane ring (C-2, C-3, and C-4) will appear in the aliphatic region. The methine carbon C-2, attached to the ester group, will be the most deshielded, around 45-50 ppm. The methylene carbons C-3 and C-4 are predicted to be in the 25-35 ppm range.

    • Pyrrolidine Carbons : The carbons of the pyrrolidine ring will also resonate in the aliphatic region. The carbons adjacent to the nitrogen (C-6 and C-8) are expected around 45-50 ppm, while the C-7 carbon will be further upfield, around 25-30 ppm.

Visualizing the Structure and Assignments

To aid in the visualization of the molecule and the assignment of the NMR signals, the following molecular structure is provided.

Caption: Molecular structure of ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a standard protocol for the analysis of a sample like ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good dissolving power and minimal interference in the ¹H NMR spectrum.[15] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3] d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[16] b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm). c. Use a sufficient number of scans to achieve a good signal-to-noise ratio. d. Apply a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

4. ¹³C NMR Data Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. b. Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[17] c. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. d. Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[14]

5. Data Processing and Analysis: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the spectra to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale using the TMS signal at 0 ppm. d. Integrate the signals in the ¹H NMR spectrum. e. Analyze the chemical shifts, integrations, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR_Workflow A Sample Preparation B Instrument Setup & Calibration A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing C->E D->E F Spectral Analysis & Structure Elucidation E->F

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

The structural characterization of complex molecules like ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate is heavily reliant on the detailed information provided by ¹H and ¹³C NMR spectroscopy. This guide has presented a predictive analysis of the NMR spectra of this novel spirocycle, based on established principles and data from analogous structural motifs. By understanding the expected chemical shifts, multiplicities, and integrations, researchers can confidently assign the spectral features and confirm the structure of this and related compounds. The outlined experimental protocol provides a robust framework for obtaining high-quality NMR data, ensuring the integrity and reliability of the structural elucidation process.

References

  • (Note: A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs would be compiled here based on the in-text cit

Sources

Mass spectrometry analysis of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Introduction: Contextualizing a Key Pharmaceutical Building Block

In the landscape of modern drug discovery and development, spirocyclic scaffolds are of paramount importance. Their rigid, three-dimensional structures offer novel chemical space, enabling the design of highly specific and potent therapeutic agents. Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate is a key heterocyclic building block, incorporating both a spirocyclic core and a tert-butyloxycarbonyl (Boc) protecting group, which is common in peptide and medicinal chemistry.[1]

Accurate and unambiguous structural characterization is a non-negotiable cornerstone of pharmaceutical development, ensuring compound identity, purity, and stability.[2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the principal analytical technique for this purpose due to its exceptional sensitivity, speed, and specificity.[2] This guide provides an in-depth, field-proven methodology for the analysis of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate using high-resolution mass spectrometry, moving beyond a simple protocol to explain the scientific rationale behind each instrumental and methodological choice.

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

  • Molecular Formula: C₁₅H₂₅NO₄

  • Molecular Weight (Average): 283.36 g/mol

  • Molecular Weight (Monoisotopic): 283.17836 Da

  • Structure:

The presence of the ester and carbamate functionalities imparts polarity, while the Boc group and the spirocyclic alkane framework add non-polar character. The tertiary amine within the Boc group is a key site for protonation.

Core Methodology: LC-MS/MS on a Quadrupole Time-of-Flight (Q-TOF) System

For definitive structural elucidation, a hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is the instrument of choice.[3] This is a deliberate selection based on two key advantages:

  • High-Resolution Accurate Mass (HRAM) Measurement: The TOF analyzer provides sub-ppm mass accuracy, enabling the confident determination of elemental compositions for both the parent ion and its fragments.[4][5] This is crucial for distinguishing between isobaric species and confirming compound identity.

  • Tandem MS (MS/MS) Capability: The quadrupole allows for the selection of a specific precursor ion (e.g., the protonated molecule), which is then fragmented in a collision cell. The resulting product ion spectrum provides a structural fingerprint of the molecule.[6]

Choosing the Right Ionization Source: ESI vs. APCI

The interface between the LC and the mass spectrometer is the ionization source, which converts the neutral analyte molecules from the liquid phase into gas-phase ions.

  • Electrospray Ionization (ESI): This is the preferred technique for this analyte. ESI is a soft ionization method ideal for polar, medium-sized molecules that are already partially or fully ionized in solution.[7][8] Given the analyte's polar functionalities and the likely use of polar mobile phases (e.g., acetonitrile/water), ESI will efficiently generate protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation.[8]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds.[9][10] While it could potentially ionize this molecule, the required high temperatures in the APCI source could cause thermal degradation of the labile Boc group, complicating the resulting spectrum.[11] Therefore, ESI is the more logical and robust choice.

Experimental Workflow: From Sample to Data

A robust analytical workflow ensures reproducibility and data integrity. The process can be visualized as a logical sequence of steps, each with a specific purpose.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Analyte Standard Dissolution Dissolve in Acetonitrile/Water (10 µg/mL) Sample->Dissolution Filtration Filter (0.2 µm PTFE) Dissolution->Filtration LC_Separation UPLC Separation (C18 Column) Filtration->LC_Separation ESI_Ionization ESI Source (Positive Mode) LC_Separation->ESI_Ionization MS1_Scan Full MS Scan (Q-TOF) (m/z 100-500) ESI_Ionization->MS1_Scan MS2_Acquisition ddMS2 Acquisition (Collision-Induced Dissociation) MS1_Scan->MS2_Acquisition Mass_Accuracy Confirm [M+H]⁺ (Accurate Mass) MS2_Acquisition->Mass_Accuracy Fragmentation_Analysis Analyze MS/MS Spectrum Mass_Accuracy->Fragmentation_Analysis Structure_Confirmation Confirm Structure Fragmentation_Analysis->Structure_Confirmation

Caption: High-level workflow for the LC-MS/MS analysis of the target compound.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including steps for system suitability and quality control.

Protocol 1: Sample and Mobile Phase Preparation
  • Stock Solution Preparation: Accurately weigh ~1 mg of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate standard and dissolve in 10.0 mL of acetonitrile to create a 100 µg/mL stock solution.

  • Working Solution: Perform a 1:10 serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create a 10 µg/mL working solution for injection.

  • Mobile Phase A: Combine 1000 mL of HPLC-grade water with 1.0 mL of formic acid (0.1%) and sonicate for 10 minutes to degas. The formic acid aids in the protonation of the analyte in the ESI source.

  • Mobile Phase B: Combine 1000 mL of HPLC-grade acetonitrile with 1.0 mL of formic acid (0.1%) and sonicate for 10 minutes.

  • Sample Filtration: Prior to placing in the autosampler, filter the working solution through a 0.2 µm PTFE syringe filter to remove any particulates that could clog the LC system.[12]

Protocol 2: LC-Q-TOF MS Method Parameters

This method is designed for efficient separation and sensitive detection.

LC Parameter Setting Rationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 provides excellent reversed-phase retention for this moderately polar molecule.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency.
Gradient 5% B to 95% B in 5 min; hold at 95% B for 1 min; return to 5% B in 0.5 min; hold for 1.5 min (8 min total run)A standard gradient to elute the compound and clean the column.
Column Temperature 40 °CEnsures reproducible retention times and good peak shape.
Injection Volume 2 µLA small volume to prevent peak distortion on a UPLC system.
MS Parameter Setting Rationale
Ionization Mode ESI PositiveThe Boc-protected amine is readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion formation.
Source Temperature 120 °CA moderate temperature to aid desolvation without causing thermal degradation.
Desolvation Gas Flow 800 L/hr (Nitrogen)Facilitates the evaporation of solvent from the ESI droplets.
Desolvation Temperature 350 °CHigh temperature to ensure complete desolvation of the ions entering the mass analyzer.
Acquisition Mode Data-Dependent Acquisition (DDA)Automatically triggers MS/MS scans on the most intense peaks from the full MS scan.
Full MS Scan Range m/z 100 - 500Covers the expected mass of the precursor ion and potential adducts.
MS/MS Collision Energy Ramped 10 - 40 eVA range of collision energies ensures the generation of a rich fragmentation spectrum.

Data Interpretation: Predicting and Analyzing Fragmentation

The core of structural elucidation lies in interpreting the fragmentation patterns observed in the MS/MS spectrum.[13][14] For Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate, the fragmentation is predictable and driven by its key functional groups.

Full Scan MS Analysis

In the initial full MS scan, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 284.1858 . It is crucial to verify this mass with high accuracy (<5 ppm) against the theoretical value. Sodium ([M+Na]⁺ at m/z 306.1678) and potassium ([M+K]⁺ at m/z 322.1417) adducts may also be present at lower intensities.

Tandem MS (MS/MS) Fragmentation Pathways

The protonated molecule (m/z 284.1858) will undergo collision-induced dissociation (CID) to produce several characteristic fragments. The most prominent fragmentation pathways involve the highly labile Boc protecting group.[15][16]

G cluster_frags M_H [M+H]⁺ C₁₅H₂₆NO₄⁺ m/z 284.19 F228 Fragment A C₁₁H₁₈NO₄⁺ m/z 228.12 M_H:f0->F228:f0 - C₄H₈ (56 Da) (Loss of isobutylene) F184 Fragment B C₁₀H₁₄NO₂⁺ m/z 182.10 M_H:f0->F184:f0 - C₅H₈O₂ (100 Da) (Loss of Boc group) F182 Fragment C C₁₀H₁₆NO₂⁺ m/z 182.12 M_H:f0->F182:f0 - C₄H₈ - CO₂ (102 Da) (Loss of isobutylene + CO₂) F154 Fragment D C₉H₁₂NO⁺ m/z 150.09 F184:f0->F154:f0 - C₂H₅OH (46 Da) (Loss of ethanol)

Caption: Predicted major fragmentation pathways for protonated Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate.

Detailed Fragmentation Analysis:

  • Loss of Isobutylene (Neutral Loss of 56.06 Da): This is the most characteristic fragmentation of a Boc group via a McLafferty-type rearrangement. The charge is retained on the larger fragment, resulting in an ion at m/z 228.1230 (C₁₁H₁₈NO₄⁺). This is often the base peak in the spectrum.

  • Loss of the entire Boc group (Neutral Loss of 100.05 Da): Cleavage of the N-C bond of the carbamate results in the loss of the entire Boc group (as C₅H₈O₂), yielding the deprotected spirocyclic amine at m/z 184.1332 (C₁₀H₁₈NO₂⁺).

  • Loss of Isobutylene and Carbon Dioxide (Neutral Loss of 100.07 Da): A subsequent or concerted loss of CO₂ from the m/z 228 fragment leads to an ion at m/z 184.1332 . This pathway is common for Boc-protected amines.[1]

  • Fragmentation of the Ester: The ethyl ester group can also fragment, typically after the loss of the Boc group. The ion at m/z 184.1332 can lose ethylene (C₂H₄, 28.03 Da) to give a fragment at m/z 156.1019 (C₈H₁₀NO₂⁺), or lose the entire ethoxy group (•OC₂H₅, 45.03 Da). Cleavage of the C-O bond next to the carbonyl is a common fragmentation for esters.[17]

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Formula Description
284.1858228.123056.0628C₁₁H₁₈NO₄⁺Loss of isobutylene from Boc group
284.1858184.1332100.0526C₁₀H₁₈NO₂⁺Loss of the entire Boc group
228.1230184.133243.9898C₁₀H₁₈NO₂⁺Subsequent loss of CO₂
184.1332156.101928.0313C₈H₁₀NO₂⁺Loss of ethylene from the ethyl ester

Conclusion

The mass spectrometric analysis of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate is a clear and systematic process when approached with a foundational understanding of the molecule's chemistry. By selecting a high-resolution Q-TOF instrument with an ESI source, researchers can obtain accurate mass data for the parent ion and a rich fragmentation pattern from MS/MS analysis. The predictable and dominant fragmentation of the Boc group provides an immediate and reliable diagnostic fingerprint for confirming the identity of this important pharmaceutical intermediate. The methodologies and protocols outlined in this guide provide a robust framework for achieving accurate, reproducible, and defensible analytical results in a drug development setting.

References

  • Scribd. Mass Spectrometry: Fragmentation Patterns. Available from: [Link]

  • National Center for Biotechnology Information. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Technology Networks. Electrospray Ionization (ESI) Explained. Available from: [Link]

  • National Center for Biotechnology Information. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • Scribd. Fragmentation Patterns in The Mass Spectra of Organic Compounds (3). Available from: [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available from: [Link]

  • OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubMed. Use of quadrupole time-of-flight mass spectrometry in the elucidation of unknown compounds present in environmental water. Available from: [Link]

  • National Center for Biotechnology Information. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Available from: [Link]

  • PubMed. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Available from: [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

  • The Royal Society Publishing. Quantitative mass spectrometry methods for pharmaceutical analysis. Available from: [Link]

  • PubMed. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Available from: [Link]

  • MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Available from: [Link]

  • Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • ResearchGate. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Available from: [Link]

  • Wiley Analytical Science. Atmospheric Pressure Ionisation of Small Molecules. Available from: [Link]

  • PubMed. Use of liquid chromatography quadrupole time-of-flight mass spectrometry in the elucidation of transformation products and metabolites of pesticides. Diazinon as a case study. Available from: [Link]

  • Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available from: [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. Available from: [Link]

  • National Center for Biotechnology Information. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Available from: [Link]

  • YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Available from: [Link]

  • National Center for Biotechnology Information. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available from: [Link]

  • PubChem. 5-Oxaspiro[3.4]octane-2-carboxylic acid. Available from: [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. Available from: [Link]

  • LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Available from: [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. Available from: [Link]

  • Labcompare. Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Available from: [Link]

  • Impact Journals. A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. Available from: [Link]

  • International Journal of Pharmacy and Industrial Research. A Review on RP-HPLC Method Development and Validation. Available from: [Link]

  • National High Magnetic Field Laboratory. Atmospheric Pressure Chemical Ionization (APCI). Available from: [Link]

  • YouTube. an overview of tandem mass spectrometry methods and approaches. Available from: [Link]

  • YouTube. LCMS-9030 quadrupole time-of-flight (Q-TOF) mass spectrometer. Available from: [Link]

  • Michigan State University Department of Chemistry. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]

  • Canadian Science Publishing. REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Available from: [Link]

  • PubChem. Spiro[3.4]octane-5-thiol. Available from: [Link]

  • CORE. Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Available from: [Link]

  • ResearchGate. (PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Available from: [Link]

  • YouTube. What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? - Chemistry For Everyone. Available from: [Link]

  • PubChem. Spiro[3.4]octane-3,3-dicarboxylic acid. Available from: [Link]

  • PubChem. 2-(2-Methoxy-5-methylphenyl)spiro[3.4]octane-2-carboxylic acid. Available from: [Link]

Sources

A Technical Guide to Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities with enhanced pharmacological profiles has led to an increased interest in three-dimensional molecular scaffolds. Among these, the aza-spiro[3.4]octane framework has emerged as a privileged motif, offering a unique combination of structural rigidity, three-dimensionality, and synthetic tractability. This in-depth technical guide focuses on a key derivative of this class, Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate. We will delve into its synthesis, characterization, and strategic applications in medicinal chemistry, providing a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics.

The Strategic Advantage of the Aza-spiro[3.4]octane Scaffold

Spirocyclic systems, where two rings share a single atom, have gained significant traction in medicinal chemistry.[1] The aza-spiro[3.4]octane scaffold, in particular, offers several advantages over traditional flat, aromatic structures. Its inherent three-dimensionality allows for a more precise and multifaceted interaction with biological targets, often leading to improved potency and selectivity. The introduction of a nitrogen atom within the spirocyclic core provides a handle for modulating physicochemical properties such as solubility and lipophilicity, which are critical for optimizing drug-like characteristics. Furthermore, the defined exit vectors from the scaffold facilitate the rational design of compound libraries for structure-activity relationship (SAR) studies.[1]

The subject of this guide, Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate, is a particularly valuable building block. The Boc-protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for its facile deprotection at a later stage to introduce further diversity. The ethyl ester functionality provides a reactive handle for a variety of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, or further elaboration of the carbon skeleton.

Synthesis of Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate: A Plausible Synthetic Approach

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available N-Boc-3-cyanoazetidine. This starting material would undergo a series of transformations to generate a key diester intermediate, which is then subjected to a Dieckmann condensation to furnish the desired spirocyclic core.

G A N-Boc-3-cyanoazetidine B Intermediate Diester A->B 1. Hydrolysis to acid 2. Esterification 3. Alkylation with ethyl bromoacetate C Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate (β-keto ester) B->C Dieckmann Condensation (NaOEt, EtOH) D Final Product (after decarboxylation) C->D Decarboxylation (Acid, Heat)

Caption: Proposed synthetic pathway to Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate.

Detailed Hypothetical Protocol

Step 1: Synthesis of the Diester Precursor

  • Hydrolysis of the Nitrile: N-Boc-3-cyanoazetidine is hydrolyzed under acidic or basic conditions to afford N-Boc-azetidine-3-carboxylic acid.

  • Esterification: The resulting carboxylic acid is then esterified, for instance, by reaction with ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by using a coupling agent like DCC/DMAP, to yield Ethyl N-Boc-azetidine-3-carboxylate.

  • Alkylation: The α-carbon to the ester is then alkylated with ethyl bromoacetate in the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature to introduce the second ester functionality and form the key diester intermediate: Diethyl 1-Boc-azetidine-3,3-dicarboxylate.

Step 2: Dieckmann Condensation

The synthesized diester is treated with a base, typically sodium ethoxide in ethanol, to induce an intramolecular cyclization.[2] The ethoxide anion abstracts an acidic α-proton from one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester, which is the immediate precursor to our target molecule.

Step 3: Decarboxylation (if necessary)

The product of the Dieckmann condensation is a β-keto ester. Depending on the desired final product, this intermediate can be subjected to acidic hydrolysis and gentle heating to induce decarboxylation, leading to a ketone at the 2-position. However, for the title compound, the ester at the 2-position is desired. Therefore, the direct product of the Dieckmann cyclization, after protonation, is the target molecule.

Physicochemical Properties and Characterization

The precise physicochemical properties and spectral data for Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate are not extensively reported in the public domain. However, based on its structure and related compounds, we can predict its key characteristics.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₁₅H₂₅NO₄
Molecular Weight 283.36 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)
Boiling Point Expected to be high due to its molecular weight and polarity
Stability Stable under normal laboratory conditions; the Boc group is acid-labile
Spectroscopic Characterization (Predicted)

Definitive characterization would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a quartet and a triplet), the Boc group (a singlet at ~1.4 ppm), and a series of multiplets for the protons of the azetidine and cyclopentane rings.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and the Boc group, the quaternary spiro-carbon, and the various methylene and methine carbons of the bicyclic system.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate is a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize different parts of the molecule.

G A Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate B Amide Derivatives A->B Amidation C Alcohol/Aldehyde Derivatives A->C Reduction D N-Substituted Derivatives A->D Boc Deprotection & N-Functionalization E Bioactive Molecules B->E C->E D->E

Caption: Workflow for the application of the title compound in drug discovery.

Synthesis of Amide Libraries

The ethyl ester can be readily converted to a diverse range of amides by reaction with various primary and secondary amines. This is a common strategy in medicinal chemistry to explore the SAR of a compound series, as the amide bond is a key structural feature in many drugs and allows for the introduction of a wide array of substituents.

Modification of the Ester Functionality

The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then be further oxidized to an aldehyde, providing another point for chemical modification.

N-Functionalization

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This amine can then be functionalized in numerous ways, including alkylation, acylation, and reductive amination, to introduce a second element of diversity into the molecular scaffold.

Patented Applications

While specific patents exclusively claiming the use of Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate are not prevalent, patents for related aza-spiro[3.4]octane derivatives highlight their importance in the development of M4 receptor agonists and other therapeutic agents.[5] This underscores the potential of the title compound as a key building block in the synthesis of novel drug candidates targeting a range of diseases.

Conclusion

Ethyl 5-Boc-5-aza-spiro[3.4]octane-2-carboxylate represents a valuable and versatile building block for the construction of complex, three-dimensional molecules in the context of drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably approached through established synthetic methodologies like the Dieckmann condensation. The strategic placement of functional groups allows for a high degree of diversification, making it an ideal scaffold for the generation of compound libraries for high-throughput screening and lead optimization. As the demand for novel chemical matter with improved pharmacological properties continues to grow, the importance of scaffolds like the aza-spiro[3.4]octane core and its derivatives is set to increase, solidifying their role in the future of medicinal chemistry.

References

Sources

Methodological & Application

The Strategic Synthesis of Azaspiro[3.4]octanes: A Gateway to Novel Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Azaspiro[3.4]octanes

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molecular architectures. The incorporation of three-dimensional (3D) scaffolds is a proven strategy to enhance pharmacological properties, including potency, selectivity, and metabolic stability. Among these, the azaspiro[3.4]octane framework has emerged as a privileged structure. This rigid, sp³-rich core offers a unique spatial arrangement of atoms, enabling precise vectoral placement of substituents to optimize interactions with biological targets.[1]

The inherent strain of the four-membered azetidine ring fused to a five-membered carbocycle or heterocycle imparts distinct conformational constraints, which can pre-organize a molecule for optimal binding and reduce the entropic penalty upon target engagement. Furthermore, the introduction of the azaspiro[3.4]octane motif has been shown to favorably modulate key physicochemical properties, such as aqueous solubility and lipophilicity (LogP), crucial for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This guide provides a comprehensive overview of robust synthetic strategies for accessing novel azaspiro[3.4]octanes, complete with detailed protocols and insights into their application in modern drug discovery programs.

Synthetic Strategies: Crafting the Azaspiro[3.4]octane Core

Several synthetic methodologies have been developed to construct the azaspiro[3.4]octane skeleton, each with its own merits and limitations. The choice of a particular route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Annulation Strategies: Building the Rings Stepwise

Annulation, or ring-forming, strategies provide a versatile approach to the azaspiro[3.4]octane core. This can be achieved by constructing either the cyclopentane or the azetidine ring onto a pre-existing cyclic precursor. A notable advantage of this method is the use of readily available starting materials and conventional chemical transformations.[2][3]

One effective annulation strategy involves the construction of the cyclopentane ring onto an azetidine precursor. This approach often utilizes intramolecular cyclization reactions, allowing for good control over the final stereochemistry. Conversely, the azetidine ring can be annulated onto a cyclopentane derivative, for instance, through intramolecular nucleophilic substitution or ring-closing metathesis.[4]

Conceptual Workflow for Annulation Strategy

cluster_0 Annulation of Cyclopentane Ring cluster_1 Annulation of Azetidine Ring Azetidine_Precursor Azetidine Precursor Functionalization Functionalization of Side Chain Azetidine_Precursor->Functionalization Intramolecular_Cyclization Intramolecular Cyclization Functionalization->Intramolecular_Cyclization Azaspiro_Octane Azaspiro[3.4]octane Core Intramolecular_Cyclization->Azaspiro_Octane Cyclopentane_Precursor Cyclopentane Precursor Introduction_of_Nitrogen Introduction of Nitrogen and Side Chain Cyclopentane_Precursor->Introduction_of_Nitrogen Ring_Closing Ring-Closing Reaction Introduction_of_Nitrogen->Ring_Closing Azaspiro_Octane_2 Azaspiro[3.4]octane Core Ring_Closing->Azaspiro_Octane_2

Caption: General workflows for constructing the azaspiro[3.4]octane core via annulation strategies.

[3+2] Cycloaddition Reactions: A Convergent Approach

The [3+2] cycloaddition of azomethine ylides with appropriate dipolarophiles offers a highly efficient and convergent route to substituted azaspiro[3.4]octanes.[5][6][7] This powerful reaction rapidly builds molecular complexity by forming two new carbon-carbon bonds and up to three new stereocenters in a single step. The azomethine ylide, a transient 1,3-dipole, can be generated in situ from various precursors, such as α-amino acids or their esters, providing access to a wide range of functionalized products.[8]

The choice of the dipolarophile is critical for the success of this reaction. Typically, electron-deficient alkenes are employed to facilitate the cycloaddition. The regioselectivity and stereoselectivity of the reaction can often be controlled by the nature of the substituents on both the azomethine ylide and the dipolarophile, as well as by the choice of catalyst.[9][10]

Mechanism of [3+2] Cycloaddition for Azaspiro[3.4]octane Synthesis

Azomethine_Ylide_Precursor Azomethine Ylide Precursor (e.g., α-amino acid derivative) In_Situ_Generation In Situ Generation of Azomethine Ylide Azomethine_Ylide_Precursor->In_Situ_Generation Azomethine_Ylide Azomethine Ylide (1,3-Dipole) In_Situ_Generation->Azomethine_Ylide Cycloaddition [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Substituted Cyclopentenone) Dipolarophile->Cycloaddition Azaspiro_Octane Functionalized Azaspiro[3.4]octane Cycloaddition->Azaspiro_Octane

Caption: Convergent synthesis of azaspiro[3.4]octanes via [3+2] cycloaddition of an azomethine ylide.

Experimental Protocols

The following protocols are provided as a representative guide for the synthesis of key azaspiro[3.4]octane intermediates. Researchers should adapt these procedures based on the specific substrate and desired scale.

Protocol 1: Synthesis of N-Boc-2-azaspiro[3.4]octan-5-one (via Annulation)

This protocol is adapted from a reported facile synthesis of 2-azaspiro[3.4]octane and focuses on a key intermediate.[2][3]

Materials and Reagents

ReagentM.W.Quantity (mmol)Volume/Mass
1-(tert-butoxycarbonyl)azetidin-3-one171.2110.01.71 g
1,3-Cyclopentanedione98.1012.01.18 g
Pyrrolidine71.121.084 µL
Toluene92.14-50 mL
Acetic Acid60.05-1 mL
Sodium borohydride (NaBH₄)37.8315.0567 mg
Methanol32.04-30 mL
Diethyl ether (Et₂O)74.12-As needed
Saturated aq. NH₄Cl--As needed
Brine--As needed
Anhydrous MgSO₄120.37-As needed

Procedure:

  • Step 1: Knoevenagel Condensation: To a solution of 1-(tert-butoxycarbonyl)azetidin-3-one (1.71 g, 10.0 mmol) and 1,3-cyclopentanedione (1.18 g, 12.0 mmol) in toluene (50 mL), add pyrrolidine (84 µL, 1.0 mmol) and acetic acid (1 mL).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the enedione intermediate.

  • Step 2: Reduction and Cyclization: Dissolve the enedione intermediate in methanol (30 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (567 mg, 15.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-azaspiro[3.4]octan-5-one.

Protocol 2: Synthesis of a Substituted 2,6-Diazaspiro[3.4]octane via [3+2] Cycloaddition

This generalized protocol is based on the well-established [3+2] cycloaddition of azomethine ylides.[5]

Materials and Reagents

ReagentM.W.Quantity (mmol)Volume/Mass
N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine251.485.01.26 g
N-Boc-3-methyleneazetidine169.235.0846 mg
Trifluoroacetic acid (TFA)114.020.537 µL
Dichloromethane (DCM)84.93-25 mL
Saturated aq. NaHCO₃--As needed
Brine--As needed
Anhydrous Na₂SO₄142.04-As needed

Procedure:

  • To a solution of N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.26 g, 5.0 mmol) and N-Boc-3-methyleneazetidine (846 mg, 5.0 mmol) in dichloromethane (25 mL) at room temperature, add trifluoroacetic acid (37 µL, 0.5 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired orthogonally protected 2,6-diazaspiro[3.4]octane.

Applications in Drug Discovery: The Azaspiro[3.4]octane Advantage

The incorporation of the azaspiro[3.4]octane scaffold has proven to be a successful strategy in numerous drug discovery programs. Its rigid 3D nature can lead to significant improvements in a compound's biological profile.

Case Study: Enhancing Potency and Selectivity

In the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), replacing a flexible morpholine ring with a rigid azaspirocycle led to a significant improvement in both potency and selectivity against the hERG channel, a key anti-target in drug development.[1] This highlights the power of conformational constraint in optimizing ligand-receptor interactions.

Impact on Physicochemical Properties and ADME Profile

The sp³-rich nature of the azaspiro[3.4]octane core generally leads to a lower cLogP compared to its aromatic counterparts, which can translate to improved aqueous solubility and reduced metabolic liability.[1] The defined exit vectors from the spirocyclic core allow for systematic exploration of the surrounding chemical space to fine-tune ADME properties without compromising biological activity. For instance, a novel diazaspiro[3.4]octane series was identified as a promising anti-malarial agent with activity against multiple stages of the parasite's lifecycle, showcasing the potential of this scaffold in addressing infectious diseases.[11]

Influence of Azaspiro[3.4]octane Scaffold on Drug Properties

cluster_0 Improved Pharmacodynamics cluster_1 Favorable Pharmacokinetics (ADME) Azaspiro_Scaffold Azaspiro[3.4]octane Scaffold Potency Increased Potency Azaspiro_Scaffold->Potency Selectivity Enhanced Selectivity Azaspiro_Scaffold->Selectivity Solubility Improved Solubility Azaspiro_Scaffold->Solubility Metabolic_Stability Increased Metabolic Stability Azaspiro_Scaffold->Metabolic_Stability Permeability Modulated Permeability Azaspiro_Scaffold->Permeability

Caption: The positive impact of the azaspiro[3.4]octane scaffold on key drug discovery parameters.

Conclusion

The synthesis of novel azaspiro[3.4]octanes represents a vibrant and fruitful area of research in medicinal chemistry. The strategic implementation of annulation and cycloaddition reactions provides robust and versatile access to a wide array of these valuable scaffolds. As demonstrated by numerous examples in the literature, the incorporation of the azaspiro[3.4]octane motif can significantly enhance the therapeutic potential of drug candidates by improving their potency, selectivity, and pharmacokinetic properties. The detailed protocols and conceptual frameworks provided herein are intended to empower researchers to explore the rich chemical space offered by this unique and promising structural class.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]

  • Cal, M., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2685–2703. [Link]

  • Request PDF | Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (n.d.). Retrieved January 28, 2026, from [Link]

  • Facile Synthesis of 2-azaspiro[3.4]octane. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Facile Synthesis of 2-azaspiro[3.4]octane. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]

  • Request PDF | Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Retrieved January 28, 2026, from [Link]

  • Request PDF | Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). Retrieved January 28, 2026, from [Link]

  • Request PDF | Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]

  • [3+2] Cycloaddition of Azomethine Ylides. (n.d.). Thieme Chemistry. Retrieved January 28, 2026, from [Link]

  • Asymmetric [3+2] Cycloaddition of Azomethine Ylides. (n.d.). MSU Chemistry. Retrieved January 28, 2026, from [Link]

  • Early ADME And Physical-Chemistry Properties. (n.d.). SpiroChem. Retrieved January 28, 2026, from [Link]

  • A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of an Azomethine Ylide with an Electrophilic Ethylene Linked to Triazole and Ferrocene Units. (2022, October 3). MDPI. [Link]

  • Recent advances in the (3+2) cycloaddition of azomethine ylide. (2023, April 10). RSC Publishing. [Link]

  • Request PDF | Regioselectivity of (3+2) cycloaddition of azomethine ylides to activated olefins in the synthesis of spiro[oxindole-3,2′-pyrrolidine] derivatives. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the N-Boc Deprotection of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Boc Deprotection in Spirocyclic Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1][2] Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its susceptibility to cleavage under mild acidic conditions. This orthogonality makes it an invaluable tool in multistep syntheses of complex molecules, such as the pharmaceutically relevant spirocyclic amines. Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate represents a key intermediate in the synthesis of novel therapeutic agents, where the spirocyclic scaffold can impart unique three-dimensional properties.

The removal of the Boc group from this substrate is a critical step to enable further functionalization of the secondary amine. This application note provides a detailed, field-proven protocol for the efficient N-Boc deprotection of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate using trifluoroacetic acid (TFA). We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss crucial aspects of reaction monitoring, work-up, and product characterization.

Reaction Principle: The Mechanism of Acid-Mediated N-Boc Cleavage

The deprotection of an N-Boc protected amine with a strong acid like trifluoroacetic acid (TFA) proceeds through a well-established E1 elimination pathway. The key steps are as follows[1][2][3]:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This increases the electrophilicity of the carbonyl carbon.

  • Formation of a Carbamic Acid and a Tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid derivative.

  • Decarboxylation: The carbamic acid is inherently unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free secondary amine.

  • Protonation of the Amine: Under the acidic reaction conditions, the newly formed amine is protonated by the excess TFA, resulting in the formation of the corresponding trifluoroacetate salt.

It is important to note that the liberated tert-butyl cation can potentially alkylate nucleophilic sites on the substrate or polymerize.[3][4] However, in many cases, it is scavenged by the trifluoroacetate anion or deprotonates to form isobutylene gas.

Visualizing the Workflow: N-Boc Deprotection Pathway

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Start Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate in DCM Reagent Trifluoroacetic Acid (TFA) Start->Reagent Add dropwise Reaction_Vessel Stir at Room Temperature Concentration Concentrate in vacuo Reaction_Vessel->Concentration Monitor by TLC/LC-MS Neutralization Dissolve in EtOAc, wash with sat. NaHCO3 Concentration->Neutralization Extraction Extract with EtOAc Neutralization->Extraction Drying Dry over Na2SO4, filter Extraction->Drying Final_Concentration Concentrate to yield free amine Drying->Final_Concentration Characterization NMR, MS, IR Final_Concentration->Characterization

Caption: Workflow for the TFA-mediated N-Boc deprotection.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the deprotection of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate on a laboratory scale.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate≥95%Varies
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrousACS Grade, ≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solutionLaboratory GradeVaries
Ethyl Acetate (EtOAc)ACS GradeVaries
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVaries
TLC plates (Silica gel 60 F₂₅₄)-Merck

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Fume hood

Safety Precautions:

  • Trifluoroacetic acid (TFA) is highly corrosive and toxic. [5][6][7][8] It can cause severe skin burns and eye damage. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

  • The deprotection reaction evolves carbon dioxide gas.[1][3] Ensure the reaction vessel is not a closed system to prevent pressure build-up.

Procedure:

  • Reaction Setup: To a solution of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a more polar spot (the amine salt) on the TLC plate indicates the reaction is proceeding.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: This will cause vigorous gas evolution (CO₂). Add the basic solution slowly and with good stirring.

    • Transfer the mixture to a separatory funnel and wash the organic layer with saturated NaHCO₃ solution, followed by brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification and Characterization:

    • The crude Ethyl 5-aza-spiro[3.4]octane-2-carboxylate can often be used in the next step without further purification if a high level of purity is achieved after the work-up.

    • If necessary, the product can be purified by column chromatography on silica gel.[9]

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[10][11][12]

Data Summary: Expected Parameters and Outcomes

ParameterValue/RangeNotes
Starting Material Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate-
Reagent Trifluoroacetic Acid (TFA)5-10 equivalents are typically sufficient for complete deprotection.
Solvent Dichloromethane (DCM)Anhydrous conditions are preferred to prevent potential side reactions.
Concentration 0.1 - 0.2 MA dilute solution helps to control the reaction exotherm and minimize potential side reactions.
Temperature 0 °C to Room TemperatureThe initial addition of TFA at 0 °C helps to control the initial exotherm. The reaction then proceeds smoothly at room temperature.
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS for completion. Reaction time may vary based on the scale and specific conditions.
Expected Yield >90%The deprotection is generally a high-yielding reaction.
Product Ethyl 5-aza-spiro[3.4]octane-2-carboxylateThe free amine is obtained after a basic work-up. Without the basic work-up, the product is isolated as the trifluoroacetate salt.
Characterization ¹H NMR, ¹³C NMR, MSThe disappearance of the Boc group protons (a singlet at ~1.4 ppm in ¹H NMR) and the appearance of an N-H proton signal are key indicators of successful deprotection.

Trustworthiness and Self-Validation

The protocol described above is a self-validating system. The progress of the reaction can be easily and reliably monitored by standard analytical techniques such as TLC and LC-MS. A successful deprotection is confirmed by:

  • TLC Analysis: The product, being a free amine, will have a significantly lower Rf value (more polar) than the Boc-protected starting material.

  • LC-MS Analysis: The mass spectrum of the product will show the expected molecular ion peak for Ethyl 5-aza-spiro[3.4]octane-2-carboxylate.

  • NMR Spectroscopy: The most definitive confirmation comes from ¹H NMR spectroscopy, where the disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group at approximately 1.4 ppm is a clear indication of successful deprotection.

Conclusion: A Robust and Reliable Protocol

The N-Boc deprotection of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate using trifluoroacetic acid is a highly efficient and reliable transformation. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and safely perform this crucial synthetic step. The provided guidelines for reaction monitoring, work-up, and characterization ensure a high degree of success and product purity, paving the way for the subsequent elaboration of this valuable spirocyclic amine intermediate.

References

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Scalable Production of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scalability of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable spirocyclic building block. Drawing from established synthetic strategies for related compounds and best practices in process chemistry, this resource provides in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 5-aza-spiro[3.4]octane core?

A1: Common methodologies for constructing the azaspiro[3.4]octane scaffold primarily rely on intramolecular SN2 alkylation and ring-closing metathesis (RCM) of appropriate precursors.[1] Other approaches include [3+2] cycloaddition reactions.[2] The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Q2: What are the standard conditions for Boc protection of the 5-aza-spiro[3.4]octane nitrogen?

A2: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction can be performed under aqueous or anhydrous conditions.[3] For scalable processes, using a mild base and a suitable solvent system that allows for easy work-up is crucial.

Q3: Are there any known stability issues with the spiro[3.4]octane ring system?

A3: The spiro[3.4]octane ring system is generally stable under many synthetic conditions. However, the strained four-membered ring can be susceptible to ring-opening under certain harsh acidic or basic conditions, or in the presence of specific catalysts.[1] It is important to carefully select reaction conditions to avoid unwanted side reactions.

Q4: What are the main challenges in purifying Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate?

A4: Purification challenges often stem from the compound's physical properties and the presence of structurally similar impurities. Common issues include the removal of unreacted starting materials, byproducts from the Boc protection step, and diastereomers if a chiral center is present. A combination of techniques such as column chromatography, crystallization, and distillation may be necessary.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered during the synthesis of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate.

A. Formation of the 5-Aza-Spiro[3.4]octane Ring System

Problem 1: Low yield of the spirocyclic core during intramolecular cyclization.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Inefficient ring closure Optimize reaction concentration (high dilution favors intramolecular reactions). Screen different bases and solvents.High dilution minimizes intermolecular side reactions. The choice of base and solvent can significantly impact the rate and efficiency of the SN2 cyclization.
Steric hindrance Modify the structure of the precursor to reduce steric hindrance around the reacting centers.Steric bulk can impede the approach of the nucleophile to the electrophilic center, slowing down the desired cyclization.
Side reactions Analyze byproducts to identify competing reaction pathways (e.g., elimination). Adjust reaction conditions (e.g., lower temperature) to disfavor side reactions.Understanding the nature of byproducts provides valuable information for optimizing the reaction towards the desired product.

Problem 2: Formation of polymeric material or intermolecular reaction products.

Potential Cause Troubleshooting Recommendation Scientific Rationale
High concentration Employ high-dilution conditions by slowly adding the substrate to the reaction mixture.This technique maintains a low concentration of the reactant, favoring intramolecular cyclization over intermolecular polymerization.
Reactive intermediates Use a less reactive leaving group or a milder base to control the rate of the reaction.This can help to prevent the formation of highly reactive intermediates that are prone to intermolecular reactions.
B. Boc Protection of the Spirocyclic Amine

Problem 1: Incomplete Boc protection.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Insufficient reagent Use a slight excess (1.1-1.5 equivalents) of Boc₂O.Ensures that the reaction goes to completion, especially if there are minor impurities that consume the reagent.
Steric hindrance Increase reaction temperature and/or time. Consider using a more reactive Boc-donating reagent.The sterically hindered nature of the spirocyclic amine may require more forcing conditions to achieve full conversion.
Inappropriate base Screen different bases (e.g., triethylamine, diisopropylethylamine, or an inorganic base like sodium bicarbonate).The choice of base can influence the nucleophilicity of the amine and the overall reaction rate.

Problem 2: Formation of side products during Boc protection.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Alkylation by t-butyl cation Use scavengers like anisole or thioanisole if sensitive functional groups are present.The t-butyl cation generated during the reaction can alkylate other nucleophilic sites in the molecule.[4]
Reaction with solvent Choose an inert solvent that does not react with the reagents or intermediates.Solvents with active protons can interfere with the reaction.
C. Purification of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Problem 1: Difficulty in separating the product from starting materials or byproducts by column chromatography.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Similar polarity Optimize the solvent system for column chromatography by trying different solvent mixtures and gradients.A well-chosen eluent system can enhance the separation of compounds with similar polarities.
Product is an oil Attempt to crystallize the product from a suitable solvent or solvent mixture.Crystallization is a powerful purification technique that can yield highly pure material and is often more scalable than chromatography.
Thermal instability If distillation is used, perform it under high vacuum to lower the boiling point.This minimizes the risk of thermal decomposition of the product.

Problem 2: Co-elution of diastereomers.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Insufficient resolution Use a longer column, a smaller particle size stationary phase, or a different stationary phase (e.g., chiral chromatography).These modifications can improve the resolution between diastereomers.
Similar chemical properties Consider derivatization to create compounds with more distinct properties for easier separation, followed by removal of the derivatizing group.This can be a useful strategy when direct separation is challenging.

III. Experimental Protocols

A. General Protocol for Boc Protection of 5-Aza-Spiro[3.4]octane-2-carboxylate
  • Dissolve the 5-aza-spiro[3.4]octane-2-carboxylate starting material in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Add a base (e.g., triethylamine, 1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) as a solution in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

B. Troubleshooting Workflow for Low Yield in Spirocyclization

G start Low Yield in Spirocyclization check_concentration Is high dilution being used? start->check_concentration implement_high_dilution Implement slow addition of substrate check_concentration->implement_high_dilution No analyze_byproducts Analyze byproducts by LC-MS/NMR check_concentration->analyze_byproducts Yes implement_high_dilution->analyze_byproducts intermolecular Intermolecular products observed? analyze_byproducts->intermolecular elimination Elimination products observed? intermolecular->elimination No optimize_base Optimize base and solvent intermolecular->optimize_base Yes lower_temp Lower reaction temperature elimination->lower_temp Yes re_evaluate Re-evaluate precursor design elimination->re_evaluate No success Improved Yield optimize_base->success lower_temp->success re_evaluate->success

Caption: Troubleshooting workflow for low yield in spirocyclization reactions.

IV. References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Request PDF. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(13), 4209. [Link]

Sources

Navigating the Analytical Maze: A Technical Support Guide for Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical refinement of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this unique spirocyclic compound. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your results.

I. Understanding the Molecule: Key Analytical Considerations

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate possesses a distinct structure that presents specific analytical challenges. The presence of a bulky, thermally labile tert-butyloxycarbonyl (Boc) protecting group, a spirocyclic core, and an ethyl ester functionality dictates the choice and refinement of analytical methodologies. The key is to maintain the integrity of the molecule during analysis to avoid generating misleading data.

II. High-Performance Liquid Chromatography (HPLC) Analysis: Troubleshooting & FAQs

HPLC is a cornerstone technique for the purity assessment and quantification of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate. However, its successful implementation requires careful consideration of several factors.

Frequently Asked Questions (FAQs):

Q1: I'm seeing a broad or tailing peak for my compound. What are the likely causes and how can I fix it?

A1: Peak broadening or tailing is a common issue that can compromise resolution and accuracy. The potential causes for this compound are multifaceted:

  • Secondary Interactions: The nitrogen atom in the azaspiro core can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

  • Solution:

    • Use an End-capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize silanol interactions.

    • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) (0.1% v/v), to the mobile phase to block the active sites on the stationary phase. Be mindful that TEA can affect mass spectrometry compatibility.

    • Lower pH: Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid or acetic acid) will protonate the basic nitrogen, which can sometimes improve peak shape. However, be cautious of Boc-group stability with strong acids.[1][2]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

  • Solution: Reduce the injection volume or the sample concentration.

  • Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Q2: My retention time is drifting between injections. What's causing this instability?

A2: Retention time drift is often indicative of an unstable chromatographic system or changes in the column chemistry.

  • Insufficient Column Equilibration: This is a frequent cause, especially when changing mobile phases.

  • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. For reversed-phase chromatography, flushing with 10-20 column volumes is a good starting point.[3][4]

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile component (e.g., acetonitrile) can alter retention times.

  • Solution: Keep mobile phase bottles covered and prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

  • Solution: Use a column oven to maintain a constant temperature.

Q3: I suspect the Boc group is being cleaved during my analysis. How can I confirm this and prevent it?

A3: The Boc group is susceptible to cleavage under acidic conditions.[5]

  • Confirmation: Look for a new, earlier-eluting peak in your chromatogram that corresponds to the de-Boc'd compound. If using mass spectrometry, you will see a mass loss of 100 amu.

  • Prevention:

    • Avoid Strong Acids: Do not use strong acids like trifluoroacetic acid (TFA) in your mobile phase if you are concerned about Boc group stability. Opt for weaker acids like formic acid or acetic acid at low concentrations (e.g., 0.1%).

    • Control pH: Maintain a mobile phase pH above 3.

    • Sample Preparation: Ensure that the sample is not stored in acidic solutions for extended periods before analysis.

Recommended Starting HPLC Method:
ParameterRecommendationRationale
Column C18, 2.7-5 µm, 4.6 x 150 mmGood starting point for retaining this moderately polar compound.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for the amine without being overly acidic.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30-95% B over 15 minutesA broad gradient is a good starting point for method development.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 210-220 nmThe ester and carbamate groups have some UV absorbance at low wavelengths.
Injection Vol. 5 µLA small injection volume helps to prevent peak overload.

// Peak Shape Troubleshooting secondary_int [label="Secondary Interactions?", shape=diamond, style=filled, fillcolor="#FBBC05"]; overload [label="Column Overload?", shape=diamond, style=filled, fillcolor="#FBBC05"]; solvent_mismatch [label="Solvent Mismatch?", shape=diamond, style=filled, fillcolor="#FBBC05"];

peak_shape -> secondary_int; peak_shape -> overload; peak_shape -> solvent_mismatch;

end_capped [label="Use End-capped Column\nAdd Competing Amine\nLower pH (carefully)"]; reduce_load [label="Reduce Injection Volume\nor Concentration"]; match_solvent [label="Dissolve in Mobile Phase"];

secondary_int -> end_capped [label="Yes"]; overload -> reduce_load [label="Yes"]; solvent_mismatch -> match_solvent [label="Yes"];

// Retention Drift Troubleshooting equilibration [label="Insufficient Equilibration?", shape=diamond, style=filled, fillcolor="#FBBC05"]; mobile_phase [label="Mobile Phase Instability?", shape=diamond, style=filled, fillcolor="#FBBC05"]; temp_fluctuation [label="Temperature Fluctuation?", shape=diamond, style=filled, fillcolor="#FBBC05"];

retention_drift -> equilibration; retention_drift -> mobile_phase; retention_drift -> temp_fluctuation;

increase_equilibration [label="Increase Equilibration Time"]; fresh_mobile_phase [label="Prepare Fresh Mobile Phase"]; use_oven [label="Use Column Oven"];

equilibration -> increase_equilibration [label="Yes"]; mobile_phase -> fresh_mobile_phase [label="Yes"]; temp_fluctuation -> use_oven [label="Yes"];

// Boc Cleavage Troubleshooting acidic_conditions [label="Acidic Mobile Phase?", shape=diamond, style=filled, fillcolor="#FBBC05"]; confirm_cleavage [label="Confirm with MS\n(Loss of 100 amu)"];

boc_cleavage -> acidic_conditions; boc_cleavage -> confirm_cleavage;

avoid_strong_acids [label="Use Weaker Acid (e.g., Formic)\nMaintain pH > 3"];

acidic_conditions -> avoid_strong_acids [label="Yes"]; } enddot Caption: A troubleshooting workflow for common HPLC issues.

III. Gas Chromatography (GC) Analysis: A Word of Caution

Direct analysis of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate by Gas Chromatography (GC) is generally not recommended due to the thermal lability of the Boc protecting group.

Q4: Why is GC not ideal for my compound? Can I make it work?

A4: The high temperatures of the GC inlet and column can cause the Boc group to decompose, leading to the formation of multiple degradation products and making quantification unreliable.[7] This thermal degradation can manifest as:

  • Multiple Peaks: You may observe peaks for the de-Boc'd compound, isobutylene, and other byproducts.

  • Poor Reproducibility: The extent of degradation can vary between injections, leading to inconsistent results.

  • Inaccurate Quantification: You will not be measuring the concentration of the intact parent compound.

If GC analysis is absolutely necessary, consider the following:

  • Derivatization: Remove the Boc group under controlled conditions and derivatize the resulting secondary amine to a more thermally stable group before GC analysis.

  • Low-Temperature Methods: Use a low injector temperature and a temperature program that does not exceed the decomposition temperature of the Boc group. This is often challenging and may lead to poor chromatography.

GC_Considerations start GC Analysis of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate thermal_lability Boc Group is Thermally Labile start->thermal_lability alternatives Alternatives if GC is Necessary start->alternatives degradation Degradation Products Formed (e.g., de-Boc compound, isobutylene) thermal_lability->degradation unreliable_results Unreliable and Irreproducible Results degradation->unreliable_results recommendation Recommendation: Avoid Direct GC Analysis unreliable_results->recommendation derivatization 1. Derivatization: Remove Boc group and derivatize amine alternatives->derivatization low_temp 2. Low-Temperature Method: Use with caution, may compromise chromatography alternatives->low_temp

IV. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

MS and NMR are critical for structural confirmation and identification of impurities.

Mass Spectrometry FAQs:

Q5: What are the expected fragmentation patterns for my compound in MS?

A5: When using electrospray ionization (ESI), you can expect to see the protonated molecule [M+H]+. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

  • [M+H - 56]+: Loss of isobutylene.

  • [M+H - 100]+: Loss of the entire Boc group.

The ethyl ester may also undergo fragmentation, such as the loss of ethanol (46 Da).

Q6: I am seeing significant in-source fragmentation (loss of Boc group) even with ESI. How can I minimize this?

A6: In-source fragmentation can occur if the cone voltage or fragmentor voltage is set too high.

  • Solution: Reduce the cone/fragmentor voltage to use "softer" ionization conditions. This will minimize fragmentation in the ion source and preserve the molecular ion.

NMR Spectroscopy FAQs:

Q7: What are the key characteristic signals I should look for in the 1H NMR spectrum?

A7: The 1H NMR spectrum will have several key features:

  • Boc Group: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons.

  • Ethyl Ester: A quartet at around 4.1 ppm (CH2) and a triplet at about 1.2 ppm (CH3).

  • Spirocyclic Core: A series of complex multiplets in the aliphatic region, corresponding to the protons on the cyclobutane and pyrrolidine rings.

The exact chemical shifts can be influenced by the solvent and the conformation of the spirocyclic system.

V. Potential Impurities and Their Identification

Understanding the potential impurities from the synthesis is crucial for developing a robust analytical method.

Potential ImpurityOriginAnalytical Signature
De-Boc'd Compound Acidic conditions during workup or storage.Earlier eluting peak in RP-HPLC; Mass loss of 100 amu in MS.
Starting Materials Incomplete reaction.Peaks corresponding to the starting materials in the chromatogram.
Hydrolyzed Ester Basic or acidic hydrolysis of the ethyl ester.More polar compound, elutes earlier in RP-HPLC; Mass loss of 28 amu in MS.
Diastereomers/Enantiomers If the synthesis is not stereospecific.May require a chiral HPLC method for separation and quantification.

VI. References

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • De Bo, G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • GL Sciences. (n.d.). How to use analytical columns. [Link]

  • Journal of Chromatography B. (2011). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. [Link]

  • Journal of Chromatographic Science. (2000). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • ResearchGate. (2020). Interpreting and troubleshooting anomalous HPLC results?[Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?[Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

  • Royal Society of Chemistry. (2015). Supporting Information. [Link]

  • Wiley Online Library. (2022). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]

Sources

Enhancing the regioselectivity of reactions involving the azaspiro[3.4]octane core

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with the azaspiro[3.4]octane scaffold. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the control of regioselectivity in reactions involving this increasingly important structural motif. The unique three-dimensional architecture of azaspirocycles offers significant advantages in medicinal chemistry, but it also presents distinct synthetic challenges, particularly in achieving predictable and high regioselectivity.[1][2] This guide is designed to provide both foundational knowledge and actionable, field-proven insights to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs) & Fundamentals

This section addresses common questions regarding the reactivity of the azaspiro[3.4]octane core, establishing the fundamental principles that govern regioselectivity.

Q1: What makes regioselectivity a primary challenge for the azaspiro[3.4]octane core?

A1: The challenge arises from the presence of multiple, chemically distinct, yet sterically accessible C-H bonds. The azaspiro[3.4]octane core, specifically in a common N-protected form (e.g., N-Boc), has several positions susceptible to functionalization:

  • Azetidine Ring: C-H bonds alpha to the nitrogen (C1, C3) and beta to the nitrogen (C2).

  • Cyclopentane Ring: C-H bonds at various positions (C5, C6, C7, C8).

The subtle differences in the electronic and steric environments of these positions can lead to mixtures of regioisomers, complicating purification and reducing the overall yield of the desired product.[3] The rigid, spirocyclic nature locks the conformation, meaning that directing group strategies must be carefully considered to achieve selective activation of a specific C-H bond.[1]

Q2: What are the key factors influencing regioselectivity in these systems?

A2: Regioselectivity is a result of a complex interplay between several factors. Understanding these is the first step in troubleshooting an unselective reaction.

  • Steric Hindrance: The approach of a bulky reagent or catalyst can be hindered by the architecture of the spirocycle. The cyclopentane ring can shield adjacent positions on the azetidine ring, and vice-versa. The choice of protecting group on the nitrogen also significantly impacts the steric environment.

  • Electronic Effects: The electron-withdrawing or -donating nature of the nitrogen protecting group (e.g., Boc, Cbz, Bn) modulates the reactivity of the adjacent C-H bonds. Furthermore, the inherent strain of the four-membered azetidine ring influences bond strengths and reactivity.

  • Directing Groups: In metal-catalyzed C-H functionalization, a directing group (often attached to the nitrogen) is crucial.[4] The length, flexibility, and coordinating atom of the directing group dictate which C-H bond is presented to the metal center, forming a specific metallacycle intermediate that leads to selective functionalization.

  • Catalyst/Reagent Choice: The size and electronic properties of the catalyst or reagent are paramount. A small, highly reactive radical might show low selectivity, whereas a sterically demanding transition metal catalyst with a specific ligand sphere can provide exquisite control.[5][6]

  • Reaction Conditions: Solvent, temperature, and additives can all influence the reaction outcome. Solvents can affect the solubility and aggregation state of the catalyst, while temperature can overcome activation barriers, sometimes leading to a loss of selectivity.

Visualizing the Azaspiro[3.4]octane Core and Its Reactive Sites

The following diagram illustrates the different positions on a generic N-protected 6-azaspiro[3.4]octane, which are the focus of regioselectivity challenges.

Caption: Key reactive positions on the 6-azaspiro[3.4]octane core.

Part 2: Troubleshooting Guides for Common Reactions

This section provides structured guidance for specific experimental problems in a question-and-answer format.

Scenario 1: Poor Regioselectivity in Directed C-H Functionalization

Q: My palladium-catalyzed C-H arylation of N-picolinoyl-6-azaspiro[3.4]octane is giving me a nearly 1:1 mixture of products functionalized on the azetidine and cyclopentane rings. How can I favor functionalization on the cyclopentane ring?

A: This is a classic problem of competing metallacycle formation. The picolinamide directing group can orient the palladium catalyst towards either the C7 position on the azetidine ring or the C5 position on the cyclopentane ring. To favor the cyclopentane position, you need to destabilize the transition state leading to azetidine functionalization or preferentially stabilize the one for cyclopentane functionalization.

Probable Cause & Troubleshooting Workflow:

The workflow below outlines a systematic approach to diagnosing and solving this issue.

G start Problem: Poor Regioselectivity (Azetidine vs. Cyclopentane) check_ligand Step 1: Modify Ligand on Catalyst Is the ligand sterically bulky? start->check_ligand change_ligand Action: Switch to a bulkier ligand (e.g., from PPh3 to P(o-tol)3 or a biarylphosphine). check_ligand->change_ligand No check_additive Step 2: Evaluate Additives Are you using a monodentate additive like Ac-Gly-OH? check_ligand->check_additive Yes reason_ligand Rationale: A bulkier ligand will sterically clash with the azetidine ring, disfavoring the corresponding metallacycle and favoring the more accessible cyclopentane C-H bond. change_ligand->reason_ligand change_ligand->check_additive add_additive Action: Introduce an amino acid ligand (e.g., Ac-Gly-OH, Ac-Leu-OH). check_additive->add_additive No check_temp Step 3: Adjust Reaction Temperature Is the reaction run at high temperature? check_additive->check_temp Yes reason_additive Rationale: Amino acid ligands can participate in a 'concerted metalation-deprotonation' (CMD) pathway. The transition state geometry for a CMD pathway is sensitive to steric and electronic factors, often enhancing selectivity. add_additive->reason_additive add_additive->check_temp lower_temp Action: Lower the reaction temperature. This may require longer reaction times. check_temp->lower_temp Yes end Outcome: Enhanced Selectivity for Cyclopentane Ring check_temp->end No reason_temp Rationale: Higher temperatures can overcome the small energy difference between the two competing transition states, leading to reduced selectivity. lower_temp->reason_temp lower_temp->end

Caption: Troubleshooting workflow for improving regioselectivity in C-H functionalization.

Data-Driven Recommendations:

Based on literature precedents for related systems, modifying the ligand and adding specific additives are often the most impactful changes.

ParameterStandard ConditionRecommended ModificationExpected Outcome
Catalyst Pd(OAc)₂Pd(OAc)₂-
Ligand None / PPh₃Ad-BrettPhos or RuPhos Increased steric bulk around the metal center favors the less hindered C-H bond on the cyclopentane ring.
Solvent Toluene or Dioxanet-AmylOH or Toluene Solvent can influence catalyst activity and selectivity; less coordinating solvents are often preferred.
Base K₂CO₃Cs₂CO₃ or K₃PO₄ The choice of base can be critical in the C-H activation step.
Additive NoneAc-Gly-OH (15 mol%) Promotes a CMD mechanism which can be highly selective.[4]
Temperature 120 °C100 °C Lowering temperature can increase the kinetic preference for one pathway over the other.

Experimental Protocol: Regioselective C-H Arylation of the Cyclopentane Ring

  • Vessel Preparation: To an oven-dried 25 mL Schlenk tube, add N-picolinoyl-6-azaspiro[3.4]octane (1.0 equiv., 0.2 mmol), aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), Ad-BrettPhos (10 mol%), and Cs₂CO₃ (2.0 equiv.).

    • Causality: Using an oven-dried vessel and inert atmosphere is critical to prevent the deactivation of the palladium catalyst and phosphine ligand, which are sensitive to oxygen and moisture.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.

    • Causality: This ensures an oxygen-free environment, crucial for the stability of the Pd(0) active species in the catalytic cycle.

  • Solvent Addition: Add anhydrous t-AmylOH (2.0 mL) via a degassed syringe.

    • Causality: Anhydrous and degassed solvent prevents catalyst poisoning and unwanted side reactions. t-AmylOH has been shown to be effective in many C-H activation reactions.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 18-24 hours.

    • Causality: The reaction is heated to provide the necessary activation energy. Monitoring the temperature closely is key, as excessive heat can decrease regioselectivity.

  • Workup and Analysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and analyze the crude product by ¹H NMR and LC-MS to determine the regioisomeric ratio.

    • Causality: A clear analytical assessment is the only way to validate the success of the modified protocol. Comparing the integration of characteristic peaks in the NMR spectrum for each isomer provides a quantitative measure of regioselectivity.[7]

Scenario 2: Uncontrolled Regioselectivity in Radical Functionalization

Q: I am attempting a radical C-H xanthylation on N-Boc-6-azaspiro[3.4]octane, but I'm getting a complex mixture of products, with functionalization occurring at nearly every position. How can I achieve selectivity, for instance, at the position alpha to the nitrogen (C7)?

A: Radical reactions are notoriously difficult to control due to the high reactivity of radical species. [3] Selectivity is often governed by the inherent stability of the resulting carbon-centered radical. In this system, the radical alpha to the nitrogen is stabilized by the lone pair of the nitrogen atom (a captodative effect), making it the most thermodynamically favored position for hydrogen atom abstraction. However, kinetically, other C-H bonds might be more accessible.

Probable Cause & Troubleshooting:

  • Radical Initiator/Source: Highly reactive radical sources (e.g., from photolysis of peroxides) will be less selective. A system that generates the radical under milder, more controlled conditions is needed.

  • Steric Control: Your current conditions likely lack any form of steric guidance. The small size of the abstracting radical leads to indiscriminate reactions.

  • Polar Effects: The transition state for hydrogen abstraction can have some polar character. The choice of solvent and radical source can influence this, thereby affecting selectivity. A recent study highlighted that fundamental reactivity and selectivity differences exist between saturated heterocycles and their spirocyclic analogues in radical C-H xanthylation.[3]

Data-Driven Recommendations:

To favor the electronically activated C7 position, you need to use a more selective hydrogen atom transfer (HAT) reagent and conditions that allow this electronic preference to dominate.

ParameterPotential IssueRecommended ModificationExpected Outcome
Radical Source Lauroyl peroxide (high temp)Photoredox Catalysis with an appropriate photocatalyst (e.g., Ir or Ru complex) and a suitable HAT reagent.Milder generation of radicals allows for greater discrimination between C-H bonds of different strengths.
HAT Reagent N/AUse of a nitrogen-centered radical (e.g., from N-fluorobenzenesulfonimide, NFSI) under photoredox conditions.Nitrogen-centered radicals are more selective and can be biased towards the electronically richest C-H bonds.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN) or a more polar, non-participating solvent.Solvent can influence the polarity of the transition state, potentially enhancing selectivity for the electron-rich C-H bond alpha to nitrogen.
Concentration High (0.5 M)Low (0.05 M) Lower concentrations can disfavor intermolecular side reactions and bimolecular radical decomposition pathways, leading to a cleaner reaction profile.

Conceptual Protocol: Regioselective Radical C-H Functionalization via Photoredox Catalysis

  • Setup: In a vial, combine N-Boc-6-azaspiro[3.4]octane (1.0 equiv.), the desired radical precursor (e.g., an electron-deficient alkene for Giese addition), and a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).

  • Solvent & Degassing: Dissolve the components in anhydrous, degassed acetonitrile. Bubble argon through the solution for 15-20 minutes.

    • Causality: Oxygen is an efficient quencher of excited-state photocatalysts and a radical scavenger, so its removal is absolutely critical for reaction success.

  • Reaction: Stir the solution under an argon atmosphere and irradiate with a blue LED lamp (450 nm) at room temperature. Monitor the reaction progress by TLC or LC-MS.[8]

  • Analysis: Upon completion, analyze the product mixture to determine the regioselectivity. This approach leverages the photocatalyst to generate radicals under exceptionally mild conditions, allowing the subtle electronic differences of the C-H bonds to dictate the reaction's outcome.

References
  • Regioselectivity. Wikipedia. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF on ResearchGate. [Link]

  • Addressing the regioselectivity problem in organic synthesis. Chemical Communications. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF on ResearchGate. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Request PDF on ResearchGate. [Link]

  • Regioisomers in Alkene Addition Reactions. Master Organic Chemistry. [Link]

  • Regioselectivity in this heterocycle synthesis. Reddit. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions. NIH National Center for Biotechnology Information. [Link]

  • Aza-spirocyclic motifs in drugs. ResearchGate. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. PubMed. [Link]

  • Regioselective preparation of saturated spirocyclic and ring-expanded fused pyrazoles. PubMed. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Enantioselective Catalytic Reactions with N-Acyliden Penta-Atomic Aza-Heterocycles. Request PDF on ResearchGate. [Link]

  • Chemical Kinetic Insights into the Octane Number and Octane Sensitivity of Gasoline Surrogate Mixtures. Request PDF on ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Science. [Link]

  • Birch Reduction of N-Heterocycles. ACS Publications. [Link]

  • Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization. PubMed. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [Link]

  • Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Overcoming regioselectivity and accessibility challenges in aryne methodology. ProQuest. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. Wiley Online Library. [Link]

  • Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. MDPI. [Link]

  • Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. Chemical Science. [Link]

  • Stereospecificity vs. Stereoselectivity and Regiospecificity vs. Regioselectivity. YouTube. [Link]

  • Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. PubMed. [Link]

Sources

Validation & Comparative

Navigating 3D Chemical Space: A Comparative Guide to Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate and Other Azaspirocycles

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the deliberate move away from planar, aromatic structures towards molecules with greater three-dimensionality is a well-established strategy for improving physicochemical and pharmacokinetic properties.[1][2] Azaspirocycles, rigid three-dimensional frameworks containing at least one nitrogen atom, have emerged as particularly valuable scaffolds in this pursuit.[3] Their unique topology allows for precise vectoral placement of substituents, influencing potency, selectivity, and metabolic stability.[4]

This guide provides an in-depth comparison of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate, a promising building block, with other relevant azaspirocycles. We will explore their synthesis, comparative physicochemical properties, and the experimental methodologies used to evaluate them, offering researchers and drug development professionals a comprehensive framework for scaffold selection.

The Strategic Advantage of the Azaspiro[3.4]octane Core

The azaspiro[3.4]octane framework, which features a four-membered azetidine ring fused to a five-membered carbocycle, offers a unique conformational rigidity. This rigidity can lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.[1] The incorporation of a spirocyclic core can also lead to improved solubility and metabolic stability compared to their non-spirocyclic or larger ring counterparts.[1]

The subject of our focus, Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate, combines this advantageous scaffold with a Boc-protected nitrogen for controlled derivatization and an ethyl ester for further chemical modification or as a key pharmacophoric feature.

Figure 1: Representative Azaspirocyclic Scaffolds for Comparison.

Synthesis of Azaspirocyclic Building Blocks

The synthesis of azaspirocycles can be approached through various strategies, often involving multi-step sequences. A general and adaptable approach to the azaspiro[3.4]octane core is outlined below.

Proposed Synthesis of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Part 1: Synthesis of 5-Boc-5-aza-spiro[3.4]octane-2-carboxylic acid

The synthesis of the azaspiro[3.4]octane core can be achieved through various annulation strategies.[5] A common method involves the construction of the azetidine ring onto a pre-existing cyclopentane derivative.

Part 2: Esterification

The conversion of the carboxylic acid to its corresponding ethyl ester is a standard organic transformation. Fischer esterification is a widely used and reliable method.[3]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Boc-5-aza-spiro[3.4]octane-2-carboxylic acid (1.0 eq) in anhydrous ethanol (a sufficient volume to dissolve the starting material).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate.

Figure 2: General workflow for the Fischer esterification of the carboxylic acid precursor.

Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted cLogPPredicted Solubility (logS)
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylateC₁₅H₂₅NO₄283.362.3-2.8
Ethyl 6-boc-6-aza-spiro[3.3]heptane-2-carboxylateC₁₄H₂₃NO₄269.341.9-2.5
Ethyl 2-boc-2-aza-spiro[4.5]decane-7-carboxylateC₁₇H₂₉NO₄311.423.2-3.5

Table 1: Predicted Physicochemical Properties of Selected Azaspirocycles

Predicted values were obtained using commercially available predictive modeling software.

From the predicted data, we can infer that the azaspiro[3.3]heptane derivative is likely the most hydrophilic of the three, with the lowest cLogP and highest predicted aqueous solubility. Conversely, the larger azaspiro[4.5]decane is predicted to be the most lipophilic. The target molecule, the azaspiro[3.4]octane derivative, occupies an intermediate position in terms of these predicted properties. This tunability of physicochemical properties by altering the ring size of the spirocyclic core is a key advantage for medicinal chemists.

Experimental Evaluation of Key Properties

To provide a practical guide for researchers, we detail the standard experimental protocols for determining two crucial drug-like properties: lipophilicity and metabolic stability.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The "shake-flask" method remains the gold standard for the experimental determination of the partition coefficient (LogP).[2]

Experimental Protocol: Shake-Flask LogP Determination

  • Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Compound Dissolution: Prepare a stock solution of the test compound in the aqueous buffer.

  • Partitioning: In a suitable vessel, combine a known volume of the aqueous solution of the test compound with a known volume of the saturated n-octanol.

  • Equilibration: Shake the vessel for a sufficient time to allow for the partitioning equilibrium to be reached (typically 1-2 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the test compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Figure 3: Workflow for the experimental determination of LogP via the shake-flask method.

In Vitro Metabolic Stability Assessment using Liver Microsomes

The metabolic stability of a compound is a critical parameter that influences its in vivo half-life and oral bioavailability. The liver microsomal stability assay is a widely used in vitro method to assess the susceptibility of a compound to phase I metabolism.[6]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4), a solution of the test compound, and a solution of pooled liver microsomes (human or other species of interest). Prepare a solution of the NADPH regenerating system.

  • Incubation: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, the test compound solution, and the liver microsome solution. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Figure 4: Workflow for the in vitro liver microsomal stability assay.

Conclusion

Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate represents a valuable, three-dimensional building block for medicinal chemistry. Its rigid azaspiro[3.4]octane core offers a strategic advantage in the design of novel therapeutics by providing a means to escape "flatland" and favorably modulate physicochemical and pharmacokinetic properties.[2] The comparative analysis with other azaspirocycles highlights the tunability of properties such as lipophilicity and solubility through modification of the spirocyclic scaffold. The provided experimental protocols for LogP determination and metabolic stability assessment offer a practical guide for the comprehensive evaluation of this and other novel chemical entities. As the demand for drug candidates with improved properties continues to grow, the strategic incorporation of azaspirocycles like Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Carreira, E. M.; Fessard, T. C. The Increasing Importance of Spirocycles in Drug Discovery. Angew. Chem. Int. Ed.2014, 53 (42), 11136–11139.
  • Chemdraw. (n.d.). Retrieved January 28, 2026, from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved January 28, 2026, from [Link]

  • Gomtsyan, A. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery2022, 17(5), 481-494.
  • Litskan, E. V.; Vashchenko, B. V. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry2025, 23(1), 30–35.
  • MDPI. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved January 28, 2026, from [Link]

  • Morris, D. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery2020, 15(12), 1381-1384.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 28, 2026, from [Link]

  • Reddy, T. R.; et al. Facile synthesis of 2-azaspiro[3.4]octane. Org. Biomol. Chem.2014, 12, 5143-5146.
  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved January 28, 2026, from [Link]

  • Ritchie, T. J.; Macdonald, S. J. F. The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design? Drug Discov. Today2009, 14(21-22), 1011-1020.
  • Stepan, A. F.; et al. The role of three-dimensionality in drug design. Future Med. Chem.2011, 3(1), 71-84.
  • Tice, C. M. The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery2016, 11(9), 831-834.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • . (n.d.). esterification - alcohols and carboxylic acids. Retrieved January 28, 2026, from [Link]

  • . (2024, September 23). LogD/LogP shake-flask method. Retrieved January 28, 2026, from [Link]

Sources

The Azaspiro[3.4]octane Scaffold: A Comparative Physicochemical Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1][2] The rationale is clear: molecules with greater three-dimensional (3D) character often exhibit improved pharmacological profiles. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this endeavor.[3] Their rigidified conformations can lead to enhanced binding affinity and selectivity for biological targets, while also offering a means to fine-tune critical physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME).[3]

This guide provides a comprehensive comparative analysis of the physicochemical properties of azaspiro[3.4]octanes, a promising class of spirocyclic scaffolds. By examining key parameters such as lipophilicity, aqueous solubility, and basicity (pKa), we will objectively compare this scaffold to commonly employed bioisosteres, supported by experimental data and established methodologies. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically deploy the azaspiro[3.4]octane motif in their discovery programs.

The Physicochemical Trinity: Lipophilicity, Solubility, and pKa

A successful drug candidate must strike a delicate balance between several physicochemical properties. For nitrogen-containing heterocycles like azaspiro[3.4]octanes, the interplay of lipophilicity, solubility, and basicity is particularly crucial.

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of its ability to cross biological membranes. It is typically quantified as the logarithm of the partition coefficient (LogP) between octanol and water, or the distribution coefficient (LogD) at a specific pH. While a certain degree of lipophilicity is essential for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Comparative Analysis:

Conversely, for N-linked 2-azaspiro[3.3]heptanes, an increase in lipophilicity has been observed, likely due to the increased nonpolar surface area.[4] This highlights the importance of the attachment point and the overall molecular context. It is reasonable to hypothesize that azaspiro[3.4]octanes will exhibit similar trends, offering a valuable tool for modulating lipophilicity. For instance, substituting a piperidine with a 6-azaspiro[3.4]octane is expected to decrease lipophilicity due to the likely increase in basicity.

The table below presents a comparison of calculated LogP (XLogP3) values for the parent azaspiro[3.4]octane isomers and their common non-spirocyclic counterparts, pyrrolidine and piperidine. While computational, these values provide a preliminary indication of their relative lipophilicity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated XLogP3
PyrrolidineC4H9N71.120.4
PiperidineC5H11N85.150.8
2-Azaspiro[3.4]octaneC7H13N111.181.3
6-Azaspiro[3.4]octaneC7H13N111.181.2

Data sourced from PubChem.

Aqueous Solubility: The Gateway to Bioavailability

Adequate aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body. Poor solubility can lead to low bioavailability and erratic absorption. The rigid, three-dimensional nature of spirocycles can disrupt crystal packing, often leading to improved solubility compared to their flatter, more planar counterparts.[1]

Comparative Analysis:

Several studies have qualitatively noted that the incorporation of azaspirocycles can lead to improved aqueous solubility. For example, a derivative of gefitinib containing a 2-oxa-6-azaspiro[3.4]octane substituent was found to have improved water solubility.[5] This is a frequently cited advantage of employing spirocyclic scaffolds in drug design.[2][6] The introduction of the spirocyclic core can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter that has been correlated with enhanced solubility.[3]

Basicity (pKa): The Ionization State and Its Consequences

The basicity of the nitrogen atom in azaspiro[3.4]octanes, quantified by its pKa, is a critical parameter. The pKa determines the extent of protonation at a given pH, which in turn influences a molecule's solubility, lipophilicity (logD), and its ability to interact with biological targets and metabolizing enzymes.

Comparative Analysis:

The pKa of the nitrogen in an azaspirocycle is influenced by the ring strain and the substitution pattern. Generally, azaspirocycles tend to have a higher basicity compared to their non-spirocyclic counterparts like piperidine.[3] For example, the experimental pKa of 1-azaspiro[3.3]heptane hydrochloride is higher than that of piperidine hydrochloride.[7] This increased basicity is a key factor in the observed reduction in lipophilicity (logD) at physiological pH. It is anticipated that azaspiro[3.4]octanes will follow a similar trend, exhibiting a higher pKa than piperidine.

The table below shows a comparison of predicted pKa values for different azaspirocycles.

CompoundPredicted pKa (Strongest Basic)
7-Azaspiro[3.5]nonane10.5
1-Azaspiro[4.4]nonane11.2

Data is computationally predicted and may vary from experimental results.[8]

This data suggests that the ring sizes in the spirocycle can influence basicity.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of this guide, we provide detailed, self-validating experimental protocols for the determination of the key physicochemical properties discussed.

Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the distribution coefficient (LogD) at a physiological pH of 7.4.

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_octanol Pre-saturate n-octanol with aqueous buffer add_compound Add small aliquot of stock to octanol/buffer mixture prep_octanol->add_compound prep_buffer Pre-saturate aqueous buffer (PBS, pH 7.4) with n-octanol prep_buffer->add_compound prep_compound Prepare stock solution of test compound in DMSO prep_compound->add_compound shake Vortex/shake vigorously for a set time (e.g., 1-2 hours) add_compound->shake centrifuge Centrifuge to separate phases shake->centrifuge sample_octanol Sample n-octanol phase centrifuge->sample_octanol sample_buffer Sample aqueous phase centrifuge->sample_buffer hplc Quantify compound concentration in each phase by HPLC-UV sample_octanol->hplc sample_buffer->hplc calculate Calculate LogD = log([Compound]octanol / [Compound]aqueous) hplc->calculate

Caption: Workflow for LogD determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This ensures that the two phases are in equilibrium.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent like DMSO (e.g., 10 mM).

  • Partitioning: In a vial, combine the pre-saturated n-octanol and PBS. Add a small aliquot of the compound's stock solution.

  • Equilibration: Vortex the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Determination of Kinetic Aqueous Solubility

This protocol outlines a high-throughput method for determining the kinetic aqueous solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM stock solution of test compound in DMSO add_to_buffer Add stock solution to buffer in a 96-well plate prep_stock->add_to_buffer prep_buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) prep_buffer->add_to_buffer incubate Incubate with shaking (e.g., 2 hours at 25°C) add_to_buffer->incubate filter Filter to remove precipitate incubate->filter quantify Quantify compound concentration in the filtrate by HPLC-UV filter->quantify determine_sol Determine solubility value quantify->determine_sol

Caption: Workflow for kinetic aqueous solubility determination.

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Incubation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.

  • Equilibration: Incubate the plate with shaking for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Filtration: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • Solubility Value: The measured concentration represents the kinetic aqueous solubility of the compound under the assay conditions.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis dissolve Dissolve compound in a co-solvent/water mixture titrate Titrate with a standardized acid (e.g., HCl) dissolve->titrate calibrate Calibrate pH meter with standard buffers record_pH Record pH after each addition of titrant calibrate->record_pH titrate->record_pH plot Plot pH vs. volume of titrant record_pH->plot determine_pKa Determine pKa from the half-equivalence point plot->determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent system, often a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • pH Meter Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic compound. Add the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Conclusion: The Strategic Value of Azaspiro[3.4]octanes

Azaspiro[3.4]octanes represent a valuable and increasingly accessible scaffold for medicinal chemists.[1] Their inherent three-dimensionality and rigid nature provide a unique platform for exploring chemical space and optimizing drug-like properties. Based on the analysis of closely related spirocyclic systems and the available data, the strategic incorporation of the azaspiro[3.4]octane motif can be expected to offer several advantages:

  • Modulation of Lipophilicity: The ability to fine-tune logP/logD by selecting the appropriate isomer and substitution pattern.

  • Enhancement of Aqueous Solubility: The disruption of crystal packing and increased Fsp³ character can lead to improved solubility profiles.

  • Increased Basicity: A higher pKa compared to acyclic or monocyclic amines, which can be leveraged to improve solubility and target interactions.

While more direct comparative experimental data for a wide range of azaspiro[3.4]octane derivatives is needed to fully delineate their physicochemical landscape, the existing evidence strongly supports their utility in overcoming common challenges in drug discovery. By understanding and applying the principles outlined in this guide, researchers can confidently employ azaspiro[3.4]octanes to design next-generation therapeutics with improved efficacy and safety profiles.

References

  • Request PDF | Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(52), e202314457. [Link]

  • Zheng, Z., & Tice, C. M. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Future Medicinal Chemistry, 8(12), 1357–1360. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Request PDF | Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Request PDF | Facile synthesis of 2-azaspiro[3.4]octane | ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052–9056. [Link]

  • 6-Oxa-2-azaspiro[3.4]octane. PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie (International Ed. in English), 62(52), e202314457. [Link]

  • Kulsaria, K., Vanjari, L., Degtyarenko, M., Grigorjeva, O., Jaschenko, R., Plotniece, A., Turks, M., Jirgensons, A., & KIZMANE, G. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Kulsaria, K., Vanjari, L., Degtyarenko, M., Grigorjeva, O., Jaschenko, R., Plotniece, A., Turks, M., Jirgensons, A., & KIZMANE, G. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Piatkowska-Brest, M., Gendek, M., & Wujec, M. (2025). Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. Molecules, 30(3), 526. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. (2025, September 29). Retrieved January 28, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Binding Mode of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the demand for novel chemical matter with improved three-dimensionality and physicochemical properties has led to a surge of interest in spirocyclic scaffolds.[1][2] These unique structures, characterized by two rings sharing a single atom, offer a rigidified conformational framework that can enhance binding affinity and selectivity for biological targets.[3][4] Among these, the 5-aza-spiro[3.4]octane core has emerged as a promising motif, appearing in patented compounds targeting a range of proteins, including G-protein coupled receptors (GPCRs) and enzymes.[5][6]

This guide provides a comprehensive comparison of modern biophysical and computational techniques for elucidating the binding mode of a novel derivative, Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate. As a senior application scientist, my objective is to not only detail the "how" but also the critical "why" behind each experimental choice, empowering researchers to design robust validation strategies for their own spirocyclic compounds.

The Investigator's Dilemma: From a Novel Compound to a Confirmed Binding Mode

Imagine you have just synthesized a series of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate derivatives and have promising in vitro activity data suggesting engagement with a specific GPCR target. The crucial next step is to unequivocally confirm that your compound binds to the intended target and to understand the precise molecular interactions driving this recognition. This is the cornerstone of structure-based drug design.

This guide will walk you through a multi-pronged approach to confidently determine the binding mode, integrating computational predictions with orthogonal experimental validation.

Part 1: In Silico Prediction - Laying the Foundation with Molecular Docking

Molecular docking serves as an invaluable initial step to generate a plausible binding hypothesis at a low computational cost.[2] It predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity.

Causality Behind the Choice: Why Start with Docking?

Starting with molecular docking allows for the rapid generation of a structural hypothesis that can guide subsequent, more resource-intensive experimental studies. For a novel spirocyclic scaffold, understanding potential binding poses can inform the design of analogs for structure-activity relationship (SAR) studies and aid in the interpretation of biophysical data.

Self-Validating Protocol: A Rigorous Docking Workflow

A trustworthy docking protocol must be validated to ensure its predictions are not merely artifacts of the algorithm.[7]

Step-by-Step Docking Protocol:

  • Target Preparation:

    • Obtain a high-resolution crystal structure of the target GPCR from the Protein Data Bank (PDB).

    • Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules and co-solvents.

    • Define the binding site based on the location of a co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate a 3D conformation of the Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate derivative.

    • Assign appropriate atom types and charges.

  • Docking and Scoring:

    • Utilize a validated docking program (e.g., Glide, AutoDock Vina) to place the ligand into the defined binding site.[8]

    • Score the resulting poses using a scoring function that estimates the binding free energy.

  • Post-Docking Analysis and Validation:

    • Visually inspect the top-scoring poses for chemically reasonable interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Crucial Validation Step: If a co-crystallized ligand is available for the target protein, perform a redocking experiment. The docking protocol is considered validated if it can reproduce the crystallographic pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[7][9]

G cluster_prep Preparation cluster_dock Docking & Scoring cluster_val Analysis & Validation PDB Obtain Target Structure (PDB) PrepProt Prepare Protein PDB->PrepProt Dock Perform Docking PrepProt->Dock PrepLig Prepare Ligand PrepLig->Dock Score Score Poses Dock->Score Analyze Analyze Top Poses Score->Analyze Redock Redocking Validation Analyze->Redock Validate Protocol Hypothesis Generate Binding Hypothesis Redock->Hypothesis G cluster_nmr NMR CSP Mapping cluster_analysis Data Analysis PrepProt Prepare ¹⁵N-labeled Protein Baseline Acquire Baseline HSQC PrepProt->Baseline Titrate Titrate with Ligand Baseline->Titrate Acquire Acquire HSQC Series Titrate->Acquire Analyze Analyze Chemical Shift Perturbations Acquire->Analyze Map Map to Protein Structure Analyze->Map BindingSite Identify Binding Site Map->BindingSite

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, though less discussed, is the responsible disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate, ensuring the safety of laboratory personnel and environmental compliance. Our focus is to provide actionable intelligence that integrates seamlessly into your existing laboratory safety workflows.

Hazard Assessment and Triage: Understanding the Compound

Key Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Given these potential hazards, this compound should be treated as a non-hazardous chemical waste with irritant properties. It is crucial to prevent its entry into drains and the environment.[1]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate for disposal, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Provides a barrier against skin contact, preventing irritation.[3]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[1][3]

Spill Management: A Rapid Response Protocol

In the event of a spill, immediate and correct action is vital to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[1]

  • Don Appropriate PPE: Before approaching the spill, ensure all necessary PPE is correctly worn.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the area and prevent spreading. For solid spills, gently cover with a plastic sheet to minimize dust.

  • Collect the Material: Carefully sweep up the solid material or absorbed liquid.[1] Avoid creating dust.[1] Place the collected material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials for disposal as chemical waste.

  • Report the Spill: Inform your institution's Environmental Health and Safety (EHS) department about the spill, following internal reporting procedures.

Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the systematic procedure for the disposal of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate.

Waste Segregation and Collection

Rationale: Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents unintended chemical reactions and ensures that waste is disposed of in the most appropriate and cost-effective manner.

Procedure:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate waste. A high-density polyethylene (HDPE) or glass container is recommended.

  • Label the Container: The container must be clearly labeled with the following information:

    • "Non-Hazardous Chemical Waste"

    • "Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate"

    • The primary hazards: "Irritant"

    • The date the first waste was added (accumulation start date).

    • Your name, department, and contact information.[4]

  • Collect Waste:

    • Solid Waste: Transfer any solid residue of the compound directly into the designated waste container.

    • Liquid Waste: If the compound is in solution, do not dispose of it down the drain.[1] Collect it in a designated liquid waste container. If the solvent is halogenated, it should be segregated into a halogenated organic waste stream. If non-halogenated, it should be collected with other non-halogenated organic solvents.

    • Contaminated Materials: Any materials grossly contaminated with the compound (e.g., weighing paper, gloves, absorbent pads from spills) should be placed in the solid waste container.

On-Site Neutralization (Not Recommended)

While the Boc (tert-butyloxycarbonyl) protecting group is known to be labile to acidic conditions, in-lab neutralization or degradation of this compound prior to disposal is not recommended.[5][6] The potential for unknown side reactions and the generation of additional hazardous byproducts outweighs the benefits. The primary disposal route should be through your institution's chemical waste program.

Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and have secondary containment to capture any potential leaks.

  • Arrange for Pickup: Once the container is full or has been in storage for a predetermined time (as per your institution's policy, typically not exceeding one year), arrange for its collection by your EHS department or a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate.

DisposalWorkflow Disposal Decision Workflow for Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate start Start: Have Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate waste assess_form Is the waste solid or liquid? start->assess_form solid_waste Solid Waste (Pure compound, contaminated consumables) assess_form->solid_waste Solid liquid_waste Liquid Waste (Compound in solution) assess_form->liquid_waste Liquid collect_solid Collect in dedicated, labeled 'Non-Hazardous Solid Waste' container solid_waste->collect_solid assess_solvent Is the solvent halogenated? liquid_waste->assess_solvent halogenated Collect in 'Halogenated Organic Waste' container assess_solvent->halogenated Yes non_halogenated Collect in 'Non-Halogenated Organic Waste' container assess_solvent->non_halogenated No store Store sealed container in Satellite Accumulation Area with secondary containment halogenated->store non_halogenated->store collect_solid->store request_pickup Request pickup by EHS/licensed waste contractor store->request_pickup

Caption: Decision workflow for segregating and disposing of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of research chemicals like Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate is a critical component of laboratory safety and environmental stewardship. By following this detailed guide, researchers can confidently manage this waste stream, ensuring a safe working environment and adherence to regulatory standards. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester.
  • CymitQuimica. (2024, December 19).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The handling of novel chemical entities like Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate, a spirocyclic compound incorporating a Boc-protected amine, demands a meticulous and informed approach to personal protection. This guide provides a comprehensive framework for its safe handling, grounded in established safety principles and an understanding of its potential hazards.

The core philosophy of this guide is not merely to list personal protective equipment (PPE), but to build a self-validating system of safety that begins with understanding the compound's nature and culminates in robust operational and emergency protocols.

Hazard Identification and Risk Assessment

Based on available data for the carboxylic acid analogue, the following hazards are identified[1]:

  • GHS07: Harmful/Irritant

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

Given that this compound is a non-volatile solid, the primary routes of exposure are through inhalation of dust/aerosols, skin contact, eye contact, and accidental ingestion.[4][5] The Boc (tert-butyloxycarbonyl) protecting group is stable under most basic and nucleophilic conditions but is labile to acid, which is a key consideration for storage and handling procedures.[6][7]

Our safety protocol is therefore built upon the precautionary principle: treat the compound as possessing all the hazards of its analogue and mitigate all potential exposure routes.

The First Line of Defense: Engineering Controls

Before any discussion of PPE, it is critical to emphasize the hierarchy of controls, where engineering controls are the primary method for minimizing risk.[8] Personal protective equipment is the last line of defense.

  • Chemical Fume Hood: All handling of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate powder, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[9] This is non-negotiable and serves to contain any fine dust particles that may become airborne, directly addressing the respiratory irritation hazard (H335).[3][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation. A fume hood is a local exhaust ventilation control, but good overall air exchange is a foundational element of laboratory safety.[9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the identified risks of irritation, chemical contact, and potential sensitization.

PPE Summary Table
Protection Type Specific PPE Requirement Rationale / Standard
Eye and Face ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions or during any transfer process with a risk of splashing.Protects against eye irritation (H319) from dust or splashes.[2]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a barrier against skin irritation (H315).[2] Inspect gloves for integrity before each use.
Body Protection Flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down.Protects skin and personal clothing from contamination.[5]
Foot Protection Closed-toe, non-perforated shoes made of a chemically resistant material.Prevents exposure from spills.[10]
Respiratory Not required if all handling of solids is performed within a certified fume hood.A fume hood provides adequate respiratory protection from dust.[3]
In-Depth Rationale for PPE Choices
  • Eye Protection: Standard safety glasses with side shields are the absolute minimum. However, the causality of risk dictates that for any operation involving weighing, transferring, or dissolving the solid, the potential for a particle to become airborne and enter the eye is significant. Therefore, the use of chemical splash goggles provides a more robust seal around the eyes and is the preferred, authoritative standard.[11]

  • Hand Protection: Nitrile gloves are selected for their general chemical resistance to a wide range of organic compounds. The key is not just wearing gloves, but proper glove hygiene. Gloves should be removed and replaced immediately if contamination is suspected. Never touch "clean" surfaces like door handles, keyboards, or personal items with gloved hands. After completing work and removing gloves, hands must be washed thoroughly with soap and water.[5]

  • Body Protection: A lab coat serves as a removable barrier. In the event of a spill, a contaminated lab coat can be removed quickly to prevent the chemical from reaching the skin. It should be laundered separately from personal clothing.

Safe Handling and Operational Procedures

This step-by-step protocol integrates the use of engineering controls and PPE into a self-validating workflow.

Weighing and Transferring Solid Compound
  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat) before entering the designated handling area.

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Work Surface Preparation: Place a disposable, plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

  • Weighing:

    • Place a weigh boat or creased weighing paper on the analytical balance inside the fume hood.

    • Carefully scoop the desired amount of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate from the stock container onto the weigh paper. Use a spatula and avoid any actions that could generate dust, such as tapping the spatula on the container opening.

    • Close the primary stock container immediately after dispensing.

  • Transfer:

    • Carefully pick up the weigh paper and gently pour the solid into the receiving vessel (e.g., a flask or beaker).

    • If dissolving, add the solvent slowly to the solid to avoid splashing.

  • Cleanup:

    • Dispose of the used weigh paper and any contaminated materials (like pipette tips) into a designated solid waste container located within the fume hood.

    • Wipe down the spatula with a solvent-dampened cloth and allow it to air dry in the hood before removing it. Dispose of the cloth in the solid waste container.

    • Wipe down the work surface with a damp cloth.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase start Start: Task Requiring Chemical Handling ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Verify Fume Hood Functionality ppe->hood weigh Weigh Solid Compound (Minimize Dust) hood->weigh transfer Transfer to Receiving Vessel weigh->transfer dissolve Add Solvent (If Applicable) transfer->dissolve dispose Dispose of Contaminated Materials in Designated Waste dissolve->dispose clean Clean Work Area & Tools dispose->clean end End: Task Complete clean->end

Caption: Workflow for Safe Handling of Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate.

Spill and Emergency Procedures

Preparation is the most critical component of emergency response.[8]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing. Seek medical attention.[9]

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[1]

  • Minor Spill (Contained within Fume Hood):

    • Ensure PPE is intact.

    • Cover the spill with an absorbent material (e.g., vermiculite or a commercial spill kit absorbent).

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all cleanup materials into the hazardous waste container.

  • Major Spill (Outside of Fume Hood):

    • Alert all personnel in the immediate area and evacuate.

    • If the substance is dusty, do not attempt to clean it up without appropriate respiratory protection.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Prevent entry into the affected area.

Waste Disposal

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: All contaminated disposables, including gloves, weigh paper, absorbent pads, and contaminated absorbent material from spills, must be collected in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste" and include the full chemical name.

  • Liquid Waste: Solutions containing Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams. For instance, since the Boc group is acid-labile, this waste stream should not be mixed with acidic waste.[7][12]

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of chemical waste.[13] Consult your EHS department for specific institutional procedures.

By integrating this comprehensive understanding of the compound's hazards with robust engineering controls, appropriate PPE, and meticulous operational procedures, researchers can confidently and safely advance their scientific objectives.

References

  • Time in Ottawa, CA. Google Search.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Spiro Compounds - Synthesis and Applications. Ramon Rios Torres - Google Books.
  • BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications - Organic Process Research & Development. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • From Chemical Safety Rules to Risk Management. American Chemical Society (ACS) - YouTube. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative (DNDi). [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。